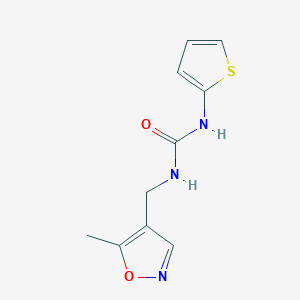

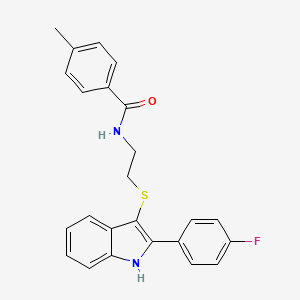

![molecular formula C13H11N5O2 B2381131 N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415491-14-2](/img/structure/B2381131.png)

N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazopyridine is an important fused bicyclic 5–6 heterocycle and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis of this scaffold .Molecular Structure Analysis

The molecular structure of imidazopyridine analogues is recognized for its wide range of applications in medicinal chemistry . The structure–activity relationship is a critical aspect of their development .Chemical Reactions Analysis

Imidazopyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The compounds were also active against MDR-Mtb strains .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazopyridine analogues are largely dependent on their structure and the substituents they carry .Applications De Recherche Scientifique

Central Nervous System Activities

N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide and its derivatives have been examined for activity in the central nervous system. Compounds in this group have shown significant binding to rat brain membrane, suggesting potential relevance in neuroscience and pharmacology research (Barlin et al., 1992).

Medicinal Chemistry Strategies

This compound has been identified as part of a study on reducing metabolism mediated by aldehyde oxidase (AO) in drug discovery. Research has shown that altering the heterocycle or blocking the reactive site of compounds like N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide can be effective strategies for reducing AO metabolism, which is crucial for the development of more stable drugs (Linton et al., 2011).

Development of Tyk2 JH2 Inhibitors

Research involving this compound has led to the identification of highly potent and selective Tyk2 JH2 inhibitors. These inhibitors have shown efficacy in inhibiting IFNγ production in rat pharmacodynamics models, highlighting their potential in the development of novel therapeutic agents (Liu et al., 2019).

Synthesis and Chemical Properties

Studies have also focused on the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its analogs, exploring their chemical properties and reactions. These findings contribute to a deeper understanding of the chemistry of these compounds, which is valuable for further pharmaceutical and chemical research (Lombardino, 1968).

Inhibitory Properties on Viral Replication

In the field of virology, derivatives of N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide have been designed to optimize inhibitory properties on the replication of viruses like bovine viral diarrhoea virus and hepatitis C virus. These compounds hold promise for the development of new antiviral agents (Enguehard-Gueiffier et al., 2013).

Mécanisme D'action

Orientations Futures

The World Health Organization has taken the initiative to develop new TB drugs . Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . The future direction in this field could involve the development of new compounds based on the imidazopyridine scaffold, with improved efficacy against various diseases.

Propriétés

IUPAC Name |

N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c1-20-12-5-2-9(8-15-12)16-13(19)10-3-4-11-14-6-7-18(11)17-10/h2-8H,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTBOYKQDONEHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2=NN3C=CN=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chlorothiazolo[4,5-b]pyrazine](/img/structure/B2381048.png)

![2-(4-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2381051.png)

![1-((3-chlorobenzyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2381056.png)

![N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2381063.png)

![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2381064.png)

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2381066.png)

![N-(sec-butyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2381071.png)